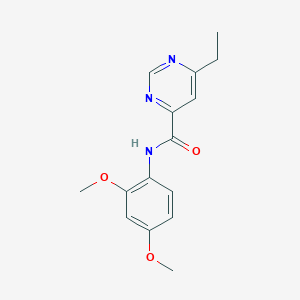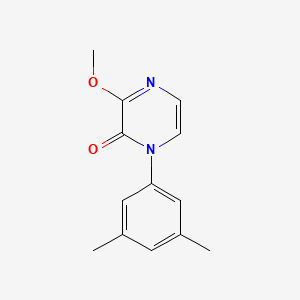![molecular formula C16H20F2N6 B12234354 5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine](/img/structure/B12234354.png)
5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine is a synthetic compound that belongs to the class of fluorinated pyrimidines. These compounds are known for their significant applications in medicinal chemistry, particularly in the development of anti-cancer agents .
Preparation Methods
The synthesis of 5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine involves multiple steps. The key steps include the formation of the pyrimidine ring and the introduction of fluorine atoms. The reaction conditions typically involve the use of strong bases and fluorinating agents. Industrial production methods may involve the use of continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. .
Scientific Research Applications
5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is studied for its interactions with biological macromolecules.
Industry: It is used in the production of fluorinated materials with unique properties
Mechanism of Action
The mechanism of action of 5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine involves the inhibition of enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrimidines such as 5-fluorouracil and 5-fluoro-2’-deoxyuridine. Compared to these compounds, 5-fluoro-N-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine has unique structural features that may confer different biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C16H20F2N6 |
|---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
5-fluoro-N-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H20F2N6/c1-11-14(18)16(22-10-20-11)23(2)8-12-3-5-24(6-4-12)15-13(17)7-19-9-21-15/h7,9-10,12H,3-6,8H2,1-2H3 |
InChI Key |
LBGUGIXPLDJENT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-ethylpyrazol-3-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride](/img/structure/B12234271.png)
![1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one](/img/structure/B12234276.png)
![3-(2-Methoxyethyl)-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12234284.png)
![4-(1H-pyrazol-1-yl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12234296.png)
![2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B12234304.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B12234305.png)

![2,2-Dimethyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B12234318.png)
![2-({1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B12234330.png)
![6-Methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12234332.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12234337.png)


![2,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12234362.png)
